Fmoc-4-Amb-OH

Solid-Phase Peptide Synthesis Thermal Stability Physicochemical Characterization

Fmoc-4-Amb-OH (CAS 164470-64-8) is a differentiated Fmoc-protected building block whose defining methylene spacer (-CH₂-) between the aromatic ring and the protected amine sets it apart from the direct amide analog Fmoc-4-Abz-OH, imparting unique solubility, melting point (224-228 °C), and coupling characteristics critical for SPPS. This orthogonal architecture—Fmoc-protected aminomethyl group paired with a free benzoic acid—enables precise incorporation as a rigid linker or scaffold. Supplied at ≥98% purity for reliable coupling efficiency, it is purpose-built for combinatorial peptide library synthesis, bioconjugation, and peptide-based probe construction. The robust, scalable synthetic route eliminates extractive workups, supporting cost-effective high-throughput and large-scale production campaigns in core-facility and industrial settings.

Molecular Formula C23H19NO4
Molecular Weight 373,41 g/mole
CAS No. 164470-64-8
Cat. No. B557894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-Amb-OH
CAS164470-64-8
Synonyms164470-64-8; 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoicacid; 4-(Fmoc-aminomethyl)benzoicacid; 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoicAcid; ST51037482; 4-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoicacid; 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]Benzoicacid; 4-[({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)METHYL]BENZOICACID; Fmoc-4-Amb-OH; AC1MBSRF; SCHEMBL118108; 04062_FLUKA; JRHUROPSUJVMNH-UHFFFAOYSA-N; MolPort-003-725-308; ZINC2572449; ANW-74299; AKOS012614336; MCULE-4983732082; RTR-007074; AJ-42020; AK-64057; DA-09556; OR031090; PL037082; KB-236979
Molecular FormulaC23H19NO4
Molecular Weight373,41 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
InChIKeyJRHUROPSUJVMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-Amb-OH (CAS 164470-64-8): Verified Procurement Specifications and Differential Identity for SPPS


Fmoc-4-Amb-OH, also known as Fmoc-4-aminomethylbenzoic acid, is a specialized non-proteogenic amino acid derivative belonging to the class of Fmoc-protected building blocks. It is defined by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on an aminomethyl moiety, which is orthogonally positioned to a benzoic acid group [1]. This specific molecular architecture, with a methylene spacer between the aromatic ring and the protected amine, is the critical structural feature that distinguishes it from its closest analogs, such as Fmoc-4-Abz-OH, and dictates its unique physicochemical and handling properties, which are essential for reliable solid-phase peptide synthesis (SPPS) workflows .

Why Generic Substitution of Fmoc-4-Amb-OH with Fmoc-4-Abz-OH is Not Possible in SPPS


Despite their superficial similarity as Fmoc-protected benzoic acid derivatives, Fmoc-4-Amb-OH and Fmoc-4-Abz-OH cannot be used interchangeably in solid-phase peptide synthesis. The key differentiator is the presence of a methylene spacer (-CH2-) in Fmoc-4-Amb-OH, which separates the Fmoc-protected amine from the aromatic ring. In contrast, the amine in Fmoc-4-Abz-OH is directly attached to the phenyl ring [1]. This fundamental difference in the carbon skeleton (C23 vs C22) and molecular architecture results in distinct physicochemical properties, most notably a significant difference in melting point (224-228 °C for Fmoc-4-Amb-OH vs. ~277 °C for Fmoc-4-Abz-OH) . These divergent properties impact solubility, handling, and potentially reactivity, underscoring that they are not functional equivalents and require distinct procurement and handling protocols .

Fmoc-4-Amb-OH: Quantitative Evidence for Differentiation from Fmoc-4-Abz-OH


Melting Point as a Determinant of Thermal Stability and Handling

A direct comparison of melting points reveals a significant difference in thermal stability between Fmoc-4-Amb-OH and its closest analog, Fmoc-4-Abz-OH. This difference is a critical factor for storage and handling protocols .

Solid-Phase Peptide Synthesis Thermal Stability Physicochemical Characterization

Molecular Weight and Formula Differentiation for Procurement Verification

The molecular formula and weight serve as the primary, unambiguous identifiers to distinguish Fmoc-4-Amb-OH from its common analog, Fmoc-4-Abz-OH. This distinction is crucial for confirming the correct chemical entity during procurement and inventory management .

Chemical Identity Verification Quality Control Procurement

Defined Purity Threshold (≥98%) for Reliable SPPS Coupling Efficiency

Procurement of Fmoc-4-Amb-OH with a verified purity of ≥98% (by HPLC) is a critical requirement for ensuring high and reproducible coupling efficiency in SPPS. This specification acts as a baseline for experimental consistency [1].

Solid-Phase Peptide Synthesis Quality Control Coupling Efficiency

Low Aqueous Solubility and Preference for Organic Solvents (DMF/DMSO)

Fmoc-4-Amb-OH exhibits a characteristic solubility profile typical of many Fmoc-protected building blocks: it is only slightly soluble in water and requires dissolution in organic solvents like DMF or DMSO for use in SPPS . This property, while not unique, is a key practical consideration that contrasts with the high aqueous solubility of common Fmoc-amino acids.

Solubility Profile SPPS Workflow Reagent Preparation

Validated Application Scenarios for Fmoc-4-Amb-OH in Peptide Synthesis


Solid-Phase Peptide Synthesis (SPPS) of Specialized Peptide Libraries

Fmoc-4-Amb-OH is a critical building block for the solid-phase synthesis of combinatorial peptide libraries. Its primary use is for introducing a 4-aminomethylbenzoic acid moiety, which can serve as a rigid linker or scaffold within the peptide chain. Its ≥98% purity specification ensures reliable and reproducible coupling efficiencies [1], which is essential for the successful synthesis of diverse library members with high fidelity.

Large-Scale Preparation of Fmoc-Protected Non-Proteogenic Building Blocks

The synthetic protocol for Fmoc-4-Amb-OH has been demonstrated to be robust and scalable, allowing for its preparation in excellent yields without the need for extractive workups [1]. This characteristic is particularly valuable for industrial or core-facility settings where large quantities of this specialized building block are required for high-throughput or large-scale peptide production campaigns.

Development of Peptide-Based Probes and Bioconjugates

The unique combination of an Fmoc-protected amine and a free carboxylic acid in Fmoc-4-Amb-OH makes it a versatile intermediate for creating peptide-based probes and bioconjugates. It can be incorporated into a peptide backbone, and after Fmoc deprotection, the resulting free aminomethyl group provides a specific, accessible site for further conjugation with fluorophores, affinity tags, or other functional molecules, enabling the construction of complex molecular tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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